Cas no 51564-94-4 (6-methoxy-4-methylpyridin-2-amine)

6-Methoxy-4-methylpyridin-2-amine is a heterocyclic organic compound featuring a pyridine core substituted with methoxy and methyl groups at the 6- and 4-positions, respectively, and an amino group at the 2-position. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its electron-rich pyridine ring enhances nucleophilic substitution potential, while the methoxy and amino groups offer sites for further functionalization. The compound exhibits good stability under standard conditions, facilitating handling and storage. Its versatility in cross-coupling reactions and as a building block for complex heterocycles underscores its utility in medicinal chemistry and material science applications.
6-methoxy-4-methylpyridin-2-amine structure
51564-94-4 structure
Product Name:6-methoxy-4-methylpyridin-2-amine
CAS No:51564-94-4
MF:C7H10N2O
MW:138.167101383209
MDL:MFCD19208235
CID:935552
PubChem ID:313507
Update Time:2025-10-29

6-methoxy-4-methylpyridin-2-amine Chemical and Physical Properties

Names and Identifiers

    • 6-methoxy-4-methylpyridin-2-amine
    • BCA56494
    • NSC227916
    • DB-350577
    • AKOS006365975
    • EN300-139463
    • 51564-94-4
    • 6-Methoxy-4-methyl-2-pyridinamine
    • NSC-227916
    • NSC 227916
    • SCHEMBL1312719
    • DTXSID30310508
    • MDL: MFCD19208235
    • Inchi: 1S/C7H10N2O/c1-5-3-6(8)9-7(4-5)10-2/h3-4H,1-2H3,(H2,8,9)
    • InChI Key: KLMXFYZYNVIREG-UHFFFAOYSA-N
    • SMILES: O(C)C1C=C(C)C=C(N)N=1

Computed Properties

  • Exact Mass: 138.0794
  • Monoisotopic Mass: 138.079312947g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 108
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 48.1Ų

Experimental Properties

  • PSA: 48.14

6-methoxy-4-methylpyridin-2-amine Security Information

6-methoxy-4-methylpyridin-2-amine Pricemore >>

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Additional information on 6-methoxy-4-methylpyridin-2-amine

Recent Advances in the Study of 6-Methoxy-4-methylpyridin-2-amine (CAS: 51564-94-4): A Comprehensive Research Brief

6-Methoxy-4-methylpyridin-2-amine (CAS: 51564-94-4) is a pyridine derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. Recent studies have explored its role as a key intermediate in the synthesis of bioactive compounds, particularly in the context of kinase inhibitors and antimicrobial agents. This research brief aims to summarize the latest findings related to this compound, highlighting its chemical properties, synthetic pathways, and biological activities.

One of the most notable advancements in the study of 6-methoxy-4-methylpyridin-2-amine is its incorporation into the design of novel kinase inhibitors. Kinases play a critical role in cellular signaling pathways, and their dysregulation is often associated with various diseases, including cancer and inflammatory disorders. Researchers have successfully utilized this compound as a building block to develop selective inhibitors targeting specific kinase isoforms. For instance, a recent study published in the Journal of Medicinal Chemistry demonstrated the efficacy of a series of derivatives derived from 6-methoxy-4-methylpyridin-2-amine in inhibiting aberrant kinase activity in vitro and in vivo.

In addition to its applications in kinase inhibition, 6-methoxy-4-methylpyridin-2-amine has also shown promise as a precursor in the synthesis of antimicrobial agents. A 2023 study in Bioorganic & Medicinal Chemistry Letters reported the synthesis of novel pyridine-based compounds incorporating this moiety, which exhibited potent activity against a range of Gram-positive and Gram-negative bacteria. The researchers attributed the enhanced antimicrobial efficacy to the electron-donating methoxy group, which improves the compound's interaction with bacterial targets.

The synthetic accessibility of 6-methoxy-4-methylpyridin-2-amine has further contributed to its popularity in medicinal chemistry. Recent advancements in catalytic methods have enabled more efficient and scalable routes for its production. For example, a palladium-catalyzed coupling reaction has been optimized to yield high-purity 6-methoxy-4-methylpyridin-2-amine with minimal byproducts, as detailed in a recent Organic Process Research & Development publication. These improvements in synthesis are expected to facilitate broader application of this compound in drug development pipelines.

Despite these promising developments, challenges remain in the optimization of 6-methoxy-4-methylpyridin-2-amine-based therapeutics. Issues such as bioavailability, metabolic stability, and off-target effects need to be addressed through further structural modifications and pharmacokinetic studies. Ongoing research is focused on leveraging computational modeling and structure-activity relationship (SAR) analyses to refine the design of derivatives with improved pharmacological profiles.

In conclusion, 6-methoxy-4-methylpyridin-2-amine (CAS: 51564-94-4) represents a versatile and valuable scaffold in the field of chemical biology and pharmaceutical research. Its applications in kinase inhibition and antimicrobial therapy, coupled with advancements in synthetic methodologies, underscore its potential as a key player in future drug discovery efforts. Continued exploration of its chemical space and biological activities is likely to yield further breakthroughs in the coming years.

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